![molecular formula C10H13NO4S B185068 Ethyl 3-[(methylsulfonyl)amino]benzoate CAS No. 93884-11-8](/img/structure/B185068.png)

Ethyl 3-[(methylsulfonyl)amino]benzoate

Übersicht

Beschreibung

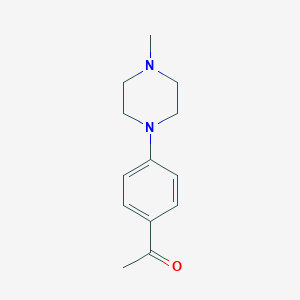

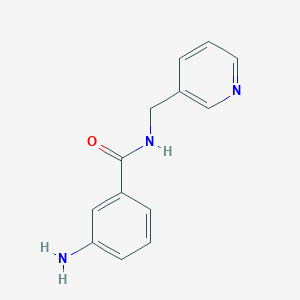

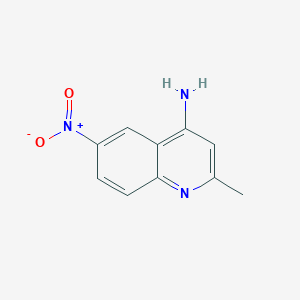

Ethyl 3-[(methylsulfonyl)amino]benzoate is a chemical compound with the molecular formula C10H13NO4S . It has a molecular weight of 243.28 . This compound is also known by its synonyms: Benzoic acid, 3-[(methylsulfonyl)amino]-, ethyl ester .

Molecular Structure Analysis

The molecular structure of this compound consists of an ethyl ester group attached to a benzoate core, which is further substituted with a methylsulfonyl amino group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the searched resources, esters in general can undergo several types of reactions. These include hydrolysis under acidic or basic conditions, reactions with organometallic compounds to form tertiary alcohols, and trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis

This compound has a molecular weight of 243.28 . Additional physical and chemical properties such as melting point, boiling point, and density are not available in the searched resources.Wissenschaftliche Forschungsanwendungen

Pharmacological Characterization

Ethyl 3-[(methylsulfonyl)amino]benzoate derivatives have been explored for their pharmacological properties. For instance, a study characterized Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride (SAR150640) as a potent and selective β3-adrenoceptor agonist for the treatment of preterm labor, showing promise in inhibiting uterine contractions without significant effects on heart rate or blood pressure (Croci et al., 2007).

Supramolecular Structures

Research into the molecular structures of this compound derivatives has revealed insights into their supramolecular arrangements. For example, studies have shown how hydrogen bonding can organize these molecules into complex structures, potentially impacting their physical properties and reactivity (Portilla et al., 2007).

Synthesis Techniques

Innovations in synthesis techniques for this compound and its analogs have been reported, such as optimizing the synthesis technology using hydrazine hydrate reduction methods for high yield and stability, applicable for industrial production (Fang Qiao-yun, 2012).

Biodegradation Studies

Environmental studies have focused on the biodegradation of chemicals structurally similar to this compound. For instance, research on chlorimuron-ethyl degradation by Rhodococcus sp. outlines methods for improving biodegradation efficiency, indicating a broader interest in the environmental impact and degradation pathways of such compounds (Li et al., 2016).

Nonlinear Optical Properties

Explorations into the optical properties of this compound derivatives have demonstrated their potential in nonlinear optics, with studies identifying compounds that exhibit significant nonlinear refractive indices and optical limiting properties, suggesting applications in optical technologies (Abdullmajed et al., 2021).

Wirkmechanismus

Target of Action

The primary target of Ethyl 3-[(methylsulfonyl)amino]benzoate is the voltage-dependent Na±channels . These channels play a crucial role in generating and propagating action potentials in neurons and muscle cells, which are essential for the transmission of signals in the nervous system.

Mode of Action

This compound interacts with its target by blocking the voltage-dependent Na±channels . This blocking action prevents the generation of action potentials, thereby inhibiting the transmission of signals in the nervous system .

Biochemical Pathways

By blocking the voltage-dependent Na±channels, this compound affects the neuronal signaling pathway . The downstream effects include the inhibition of signal transmission, leading to a state of anesthesia or sedation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of neuronal signal transmission . This results in a state of anesthesia or sedation, making it commonly used for anesthetizing and sedating fish .

Eigenschaften

IUPAC Name |

ethyl 3-(methanesulfonamido)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-3-15-10(12)8-5-4-6-9(7-8)11-16(2,13)14/h4-7,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQODBAJDFZPKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349992 | |

| Record name | ethyl 3-[(methylsulfonyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93884-11-8 | |

| Record name | ethyl 3-[(methylsulfonyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B184994.png)

![2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid](/img/structure/B185001.png)

![7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B185007.png)

![5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B185012.png)